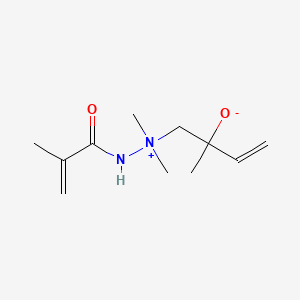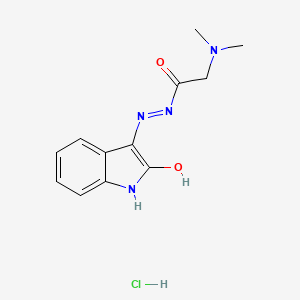
Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is a complex organic compound that has garnered attention in various scientific fields due to its unique chemical structure and properties
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- typically involves multiple steps, starting with the preparation of the glycine derivative. One common method is the alkylation of glycine via the Eschweiler–Clarke reaction, where glycine is treated with aqueous formaldehyde in formic acid, followed by the addition of hydrochloric acid to yield the hydrochloride salt . The indolinylidene hydrazide moiety can be introduced through a condensation reaction involving an appropriate indole derivative and hydrazine under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can yield different reduced forms of the compound, depending on the reagents and conditions used.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures, pH adjustments, and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, oxidation may yield oxides, reduction can produce amines or alcohols, and substitution reactions can result in various substituted derivatives.
科学的研究の応用
Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of industrial chemicals.
作用機序
The mechanism by which Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may act as an agonist or antagonist at certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and targets involved.
類似化合物との比較
Similar Compounds
N,N-Dimethylglycine hydrochloride: A simpler derivative of glycine with similar structural features but lacking the indolinylidene and hydrazide groups.
Sarcosine: Another glycine derivative with a single methyl group attached to the nitrogen atom.
Betaine: A trimethylated derivative of glycine with different chemical properties and applications.
Uniqueness
Glycine, N,N-dimethyl-, (2-oxo-3-indolinylidene)hydrazide, hydrochloride, (Z)- is unique due to its combination of functional groups, which confer distinct reactivity and potential for diverse applications. Its structure allows for interactions with a wide range of biological targets, making it a valuable compound for research and development.
特性
CAS番号 |
86873-07-6 |
|---|---|
分子式 |
C12H15ClN4O2 |
分子量 |
282.72 g/mol |
IUPAC名 |
2-(dimethylamino)-N-[(2-hydroxy-1H-indol-3-yl)imino]acetamide;hydrochloride |
InChI |
InChI=1S/C12H14N4O2.ClH/c1-16(2)7-10(17)14-15-11-8-5-3-4-6-9(8)13-12(11)18;/h3-6,13,18H,7H2,1-2H3;1H |
InChIキー |
OTVRWLXYIICPAD-UHFFFAOYSA-N |
正規SMILES |
CN(C)CC(=O)N=NC1=C(NC2=CC=CC=C21)O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



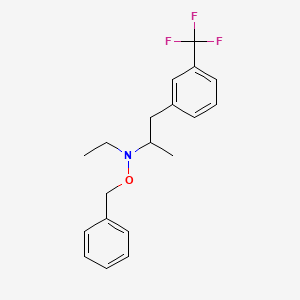
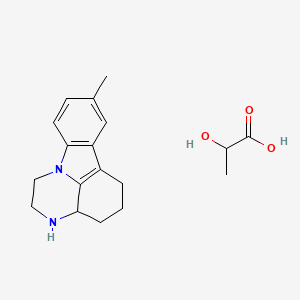
![(1R,9R,10R)-17-(cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-trien-4-ol;(2S)-2-hydroxy-2-phenylacetic acid](/img/structure/B15192023.png)
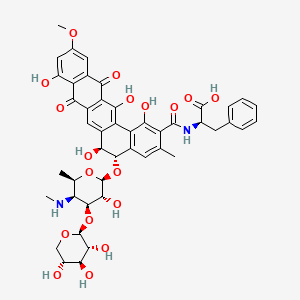



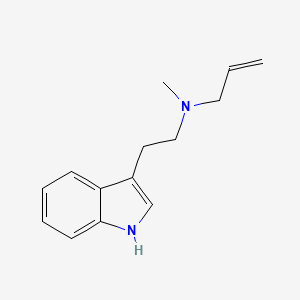
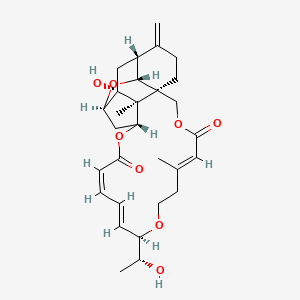
![Ethanol, 2-[2-[2-(undecyloxy)ethoxy]ethoxy]-](/img/structure/B15192067.png)
